Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
CAS No.: 1365267-35-1
Cat. No.: VC0105037
Molecular Formula: C29H32N6O9
Molecular Weight: 608.608
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365267-35-1 |
|---|---|
| Molecular Formula | C29H32N6O9 |
| Molecular Weight | 608.608 |
| IUPAC Name | 1,3-bis[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]urea |
| Standard InChI | InChI=1S/C29H32N6O9/c36-25-17-41-11-9-32(25)19-1-5-21(6-2-19)34-15-23(43-28(34)39)13-30-27(38)31-14-24-16-35(29(40)44-24)22-7-3-20(4-8-22)33-10-12-42-18-26(33)37/h1-8,23-24H,9-18H2,(H2,30,31,38)/t23-,24-/m0/s1 |
| Standard InChI Key | RMYVVSKNFAMRGJ-ZEQRLZLVSA-N |
| SMILES | C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)NCC4CN(C(=O)O4)C5=CC=C(C=C5)N6CCOCC6=O |
Introduction
Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- (CAS Number: 1365267-35-1) is a chemical compound of significant interest in pharmaceutical research. It is primarily classified as an impurity or derivative associated with the anticoagulant drug Rivaroxaban, often referred to as "Rivaroxaban Impurity 14" or "Rivaroxaban Urea Dimer" in the context of drug synthesis and quality control. This compound has a molecular weight of 608.6 g/mol and the molecular formula .
Applications and Relevance
-
Pharmaceutical Impurity
Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is primarily studied as an impurity in the synthesis of Rivaroxaban, a widely used oral anticoagulant. Impurities like this are critical for understanding the drug's stability, safety, and efficacy during production. -
Quality Control
The presence of this compound is monitored during Rivaroxaban manufacturing to ensure compliance with pharmacopoeial standards. Its identification and quantification are essential for regulatory approval processes. -
Synthetic Intermediate
The compound may also serve as a synthetic intermediate in medicinal chemistry for designing derivatives with potential biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions starting from oxazolidinone derivatives and urea-based precursors. The process requires precise control of reaction conditions to achieve the desired stereochemistry and minimize side-product formation.
General Reaction Scheme:
-
Functionalization of oxazolidinone rings.
-
Coupling with phenyl-substituted morpholinone derivatives.
-
Formation of the central urea linkage through methylation.
These steps are optimized for high yield and purity .
Analytical Characterization
The compound is characterized using advanced analytical techniques to confirm its structure and purity:
-
NMR Spectroscopy
-
Proton () and Carbon () NMR provide detailed information on the chemical environment of atoms within the molecule.
-
-
Mass Spectrometry (MS)
-
High-resolution MS confirms the molecular weight and fragmentation pattern.
-
-
Infrared Spectroscopy (IR)
-
IR spectra identify functional groups such as amides, carbonyls, and urea linkages.
-
-
Chromatography
Biological Implications
While this compound itself is not used therapeutically, its structural similarity to active pharmaceutical ingredients suggests potential relevance in:
-
Drug metabolism studies.
-
Investigating off-target effects or degradation pathways.
Further studies could explore its pharmacokinetic properties or toxicity profiles to better understand its role in drug formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume